2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE) . The reaction proceeds in one-pot through three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .
Molecular Structure Analysis
Thiadiazole is a bioisostere of pyrimidine and oxadiazole . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The mesoionic nature of thiadiazoles allows them to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Chemical Reactions Analysis
Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .
Physical and Chemical Properties Analysis
Thiadiazole derivatives are known for their good liposolubility, which is most likely attributed to the presence of the sulfur atom . The mesoionic nature of thiadiazoles allows them to cross cellular membranes .
Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the query compound, has demonstrated their potential as glutaminase inhibitors. Such compounds, including specific analogs like N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibit significant potency and better solubility compared to BPTES. These inhibitors have shown to attenuate the growth of P493 human lymphoma B cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
A series of derivatives including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide have been synthesized and tested for antimicrobial activity. These compounds displayed significant in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. The studies underline the potential of such derivatives as antimicrobial agents (Baviskar et al., 2013).
Synthesis and Structural Studies
The synthesis and evaluation of new thiazolidin-4-one derivatives, including interactions with various chemical entities to produce compounds with potential antimicrobial properties, have been a focus. Such studies provide insights into feasible structure–activity relationships, contributing to the development of novel antimicrobial agents (Gouda et al., 2010).
Mechanism of Action
Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to exert a broad spectrum of biological activities . For example, 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) is a potent and selective FAAH inhibitor . It catalyzes the hydrolysis of several endogenous biologically active lipids .
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S2/c18-17(19,20)25-13-8-6-12(7-9-13)21-14(24)10-26-16-22-15(23-27-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJQLOJLGYRDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.